molecular formula C20H20BrN5O B12169565 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

Cat. No.: B12169565
M. Wt: 426.3 g/mol
InChI Key: MPXNEZRBRXEBCK-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have significant pharmacological potential .

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the breakdown of neurotransmitters, thereby increasing their availability in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C20H20BrN5O

Molecular Weight

426.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C20H20BrN5O/c1-12-17(10-19(27)22-11-15-5-4-8-25(15)3)13(2)26-20(23-12)16-7-6-14(21)9-18(16)24-26/h4-9H,10-11H2,1-3H3,(H,22,27)

InChI Key

MPXNEZRBRXEBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4=CC=CN4C

Origin of Product

United States

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